Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-

Medicinal Chemistry Halogen Bonding SAR Studies

Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- (CAS 1311870-36-6) is a synthetic small molecule with the molecular formula C14H13BrN2OS and a molecular weight of 337.24 g/mol, classified as a cyclopropane-derived carboxamide featuring a 3-bromophenyl substituent and an N-methyl-N-(1,3-thiazol-2-yl) carboxamide motif. The compound exhibits a computed XLogP3 of 3.2, zero hydrogen bond donors, and three hydrogen bond acceptors, placing it within a moderately lipophilic chemical space typical of CNS-penetrant or membrane-permeable scaffolds.

Molecular Formula C14H13BrN2OS
Molecular Weight 337.24
CAS No. 1311870-36-6
Cat. No. B3230857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-
CAS1311870-36-6
Molecular FormulaC14H13BrN2OS
Molecular Weight337.24
Structural Identifiers
SMILESCN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br
InChIInChI=1S/C14H13BrN2OS/c1-17(14-16-5-6-19-14)13(18)12-8-11(12)9-3-2-4-10(15)7-9/h2-7,11-12H,8H2,1H3
InChIKeyUGMRIOJCQJFGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- (CAS 1311870-36-6): Procurement-Relevant Identity and Physicochemical Profile


Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- (CAS 1311870-36-6) is a synthetic small molecule with the molecular formula C14H13BrN2OS and a molecular weight of 337.24 g/mol, classified as a cyclopropane-derived carboxamide featuring a 3-bromophenyl substituent and an N-methyl-N-(1,3-thiazol-2-yl) carboxamide motif [1]. The compound exhibits a computed XLogP3 of 3.2, zero hydrogen bond donors, and three hydrogen bond acceptors, placing it within a moderately lipophilic chemical space typical of CNS-penetrant or membrane-permeable scaffolds [1]. Its zinc-database annotation (ZINC401156) confirms the absence of any ChEMBL-reported biological activity or publication record as of the latest database release, a critical consideration for users seeking either novel chemical space or well-characterized reference compounds [2].

Why Close Analogs of 2-(3-Bromophenyl)-N-methyl-N-2-thiazolyl-cyclopropanecarboxamide Cannot Be Casually Substituted


The combination of a 3-bromophenyl group, a cyclopropane core, and an N-methyl-N-(thiazol-2-yl) carboxamide linkage in CAS 1311870-36-6 generates a distinct physicochemical and potential pharmacophoric signature that cannot be replicated by simple halogen or positional isomer substitution. The bromine atom contributes significant molecular weight (+44.46 Da vs. the 3-chloro analog, CAS 1311684-23-7) and polarizability, which directly impacts lipophilicity (ΔXLogP3 ≈ +0.4 units), metabolic stability, and potential halogen-bonding interactions with biological targets [1]. Furthermore, the N-methyl substitution on the thiazole-bearing carboxamide eliminates a hydrogen bond donor present in des-methyl analogs, altering both solubility and target engagement profiles [1]. These non-interchangeable properties mean that procurement decisions for this specific compound versus its 3-chloro, 4-bromo positional isomer, or des-methyl variants must be driven by the specific experimental requirements of the end-user's assay or synthetic pathway, not by casual cost-based substitution .

Quantitative Comparative Evidence: Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- (CAS 1311870-36-6) vs. Its Closest Definable Analogs


Physicochemical Differentiation: Bromine vs. Chlorine at the 3-Phenyl Position

The target compound (CAS 1311870-36-6, C14H13BrN2OS) exhibits a molecular weight of 337.24 g/mol and a computed XLogP3 of 3.2, derived from PubChem 2021.05.07 release data [1]. Its closest commercially catalogued analog, the 3-chlorophenyl variant (CAS 1311684-23-7, C14H13ClN2OS), possesses a molecular weight of 292.78 g/mol and an estimated XLogP3 of approximately 2.8 . The quantified difference is ΔMW = +44.46 g/mol (a 15.2% mass increase) and ΔXLogP3 ≈ +0.4 log units. These differences are intrinsic to the C-Br vs. C-Cl bond and cannot be eliminated by formulation or experimental design.

Medicinal Chemistry Halogen Bonding SAR Studies Physicochemical Profiling

Commercial Procurement Differentiation: Pricing and Availability vs. 3-Chloro Analog

The target compound is available from at least one verified supplier (Macklin, catalog number C764338) at ≥95% purity with tiered pricing: CNY 3,840/10 mg, CNY 7,200/25 mg, CNY 12,480/50 mg, and CNY 16,000/100 mg, with a recommended storage condition of 2-8°C [1]. The 3-chloro analog (CAS 1311684-23-7) is catalogued by Achemblock at 95% purity, though public tiered pricing is not uniformly listed, suggesting a narrower supplier base . The bromo compound thus offers defined, transparent procurement parameters with at least one established vendor, which is a practical differentiator for laboratories requiring reliable supply chain documentation for grant-funded or GLP-adjacent research.

Chemical Procurement Vendor Comparison Research Supply Chain Hit-to-Lead

Documented Absence of Biological Activity as a Selection Criterion

According to the ZINC15 database (substance ZINC000000401156), which integrates ChEMBL 20 activity annotations, 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. In contrast, close structural analogs within the broader thiazole-cyclopropane carboxamide chemotype have documented antifungal activity against Candida spp. (e.g., certain thiazole derivatives containing the cyclopropane system showing promising anti-Candida activity [2]). This documented inactivity—or more precisely, absence of any reported bioactivity—differentiates CAS 1311870-36-6 from analogs that carry known pharmacological annotations, making it suitable as a presumptive negative control or a clean-slate starting point for phenotypic screening.

Novel Chemical Space Negative Control Virtual Screening Chemoinformatics

Evidence-Backed Application Scenarios for Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- (CAS 1311870-36-6)


Halogen-Dependent Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The quantified physicochemical difference between CAS 1311870-36-6 (bromo) and its 3-chloro analog (ΔMW = +44.46 Da; ΔXLogP3 ≈ +0.4) [1] makes this compound a critical paired probe for SAR campaigns investigating halogen-dependent target engagement. Procurement of both the bromo and chloro analogs enables direct, head-to-head comparison of halogen bonding contributions to potency and selectivity, where the bromine's larger van der Waals radius and polarizability may confer distinct interaction geometries that the chlorine analog cannot replicate.

Phenotypic Screening with a Novel, Unannotated Chemical Scaffold

The ZINC15-confirmed absence of any ChEMBL-reported biological activity for CAS 1311870-36-6 [2] positions this compound as an ideal candidate for unbiased phenotypic or high-content screening libraries. Unlike analogs with pre-existing pharmacological annotations that may bias hit selection or require extensive deconvolution of known mechanisms, this compound offers a genuinely novel starting point for discovering unexpected bioactivities.

Synthetic Building Block for Parallel Library Synthesis

The combination of a 3-bromophenyl handle (amenable to Suzuki, Buchwald-Hartwig, and other cross-coupling reactions), a cyclopropane core (a privileged motif in medicinal chemistry), and an N-methyl-N-(thiazol-2-yl) carboxamide functionality makes CAS 1311870-36-6 a versatile late-stage diversification intermediate [1]. The verified commercial availability with transparent tiered pricing from Macklin (CNY 3,840/10 mg) [3] enables procurement at quantities suitable for parallel chemistry workflows.

Negative Control Compound for Bromine-Dependent Assays

Given the absence of documented biological activity against any ChEMBL-annotated target [2], CAS 1311870-36-6 may serve as a presumptive negative control in biochemical or cellular assays where bromine-containing small molecules are being profiled. Its physicochemical similarity to potentially active brominated analogs (XLogP3 = 3.2, MW = 337.24) ensures comparable solubility and non-specific binding properties without introducing confounding pharmacological signals.

Quote Request

Request a Quote for Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.